molecular formula C15H19ClN2 B12787409 (+-)-2-Chloro-3,4,5,6-tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride CAS No. 136723-26-7

(+-)-2-Chloro-3,4,5,6-tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride

Cat. No.: B12787409
CAS No.: 136723-26-7
M. Wt: 262.78 g/mol
InChI Key: UFFKBSBMSIUDNM-UHFFFAOYSA-N
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Description

(±)-2-Chloro-3,4,5,6-tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride is a complex organic compound with the molecular formula C15H19ClN2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-2-Chloro-3,4,5,6-tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the azepinoindole core, followed by chlorination and subsequent formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(±)-2-Chloro-3,4,5,6-tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(±)-2-Chloro-3,4,5,6-tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (±)-2-Chloro-3,4,5,6-tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,4,5,6-tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole: The parent compound without the monohydrochloride salt.

    2-Chloro-4-methyl-5-propyl-3,4,5,6-tetrahydroindole: A structurally related compound with similar properties.

Uniqueness

(±)-2-Chloro-3,4,5,6-tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride is unique due to its specific structural features and the presence of the monohydrochloride salt, which may influence its solubility, stability, and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of (±)-2-Chloro-3,4,5,6-tetrahydro-4-methyl-5-propyl-1H-azepino(5,4,3-cd)indole Monohydrochloride, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

136723-26-7

Molecular Formula

C15H19ClN2

Molecular Weight

262.78 g/mol

IUPAC Name

2-chloro-11-methyl-10-propyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene

InChI

InChI=1S/C15H19ClN2/c1-3-7-18-9-11-5-4-6-13-14(11)12(8-10(18)2)15(16)17-13/h4-6,10,17H,3,7-9H2,1-2H3

InChI Key

UFFKBSBMSIUDNM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C3C(=C(NC3=CC=C2)Cl)CC1C

Origin of Product

United States

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